N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-17(13-3-4-15-16(9-13)22-12-21-15)19-11-18(6-1-2-7-18)14-5-8-23-10-14/h3-5,8-10H,1-2,6-7,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOGFVPSKYZPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives, a key structural component of this compound, have been reported to interact with a wide range of targets, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets.
Mode of Action
Compounds containing a thiophene nucleus, like cpd-ttp, have been reported to exhibit a wide range of biological and physiological functions.
Biological Activity
N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of increasing interest in pharmacological research due to its potential therapeutic properties. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₁O₃S |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 1060215-18-0 |
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Reactive Oxygen Species (ROS) Induction : Compounds in the benzo[b]thiophene class have been shown to induce ROS overproduction, leading to apoptosis in tumor cells .
- Inhibition of Tumor-associated NADH Oxidase (tNOX) : Certain derivatives exhibit cytotoxicity linked to the inhibition of tNOX activity, which is crucial for cellular redox balance .
- Cell Cycle Arrest : Some studies suggest that similar compounds can cause cell cycle arrest in various cancer cell lines, enhancing their potential as chemotherapeutic agents.
Cytotoxicity Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The following table summarizes the findings:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| K-562 (Leukemia) | 0.1 | ROS induction and tNOX inhibition |
| HeLa (Cervical) | 0.5 | Cell cycle arrest |
| HT-29 (Colon) | 0.8 | Apoptosis via mitochondrial pathway |
| CCRF-CEM (Leukemia) | 0.4 | ROS-mediated apoptosis |
These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer types, suggesting its potential as a therapeutic agent.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on ROS Induction : A study demonstrated that derivatives similar to this compound significantly increased ROS levels in K-562 cells, leading to enhanced apoptosis rates .
- tNOX Inhibition Study : Another investigation highlighted that the compound effectively inhibited tNOX activity under reducing conditions, correlating with its cytotoxic effects against solid tumors .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound led to G2/M phase arrest in HeLa cells, indicating a mechanism that disrupts normal cell cycle progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[d][1,3]dioxole-5-carboxamide scaffold is a versatile pharmacophore. Below is a detailed comparison of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide with key analogs:
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807, CAS 745047-51-2)
- Substituent : Heptan-4-yl (branched alkyl chain).
- Applications: Potent umami flavor agonist (Savorymyx® UM80), acting on the human umami receptor. Demonstrates flavor-enhancing effects at 1,000-fold lower concentrations than monosodium glutamate (MSG) .
- Synthesis : Derived from N-alkylbenzamide chemistry, optimized for industrial scalability.
- Toxicology : Evaluated for safety in flavor applications; plasma metabolism studies conducted via LC-MS/MS .
N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc)
- Substituent : 3-Trifluoromethylphenyl (electron-withdrawing group).
- Applications : Exhibits significant α-amylase inhibition (IC₅₀ = 12.3 µM) and hypoglycemic activity in streptozotocin-induced diabetic mice, reducing blood glucose by 45% at 50 mg/kg .
- Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances binding to α-amylase’s hydrophobic pocket.
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z)
- Substituent : Phenyl (simple aromatic group).
- Synthesis : Prepared via tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling of benzo[d][1,3]dioxole-5-carbaldehyde and aniline, yielding 75% isolated product .
N-((S)-1-Oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide (18d)
- Substituent : Peptidomimetic aldehyde (complex chiral side chain).
- Applications : Investigated as a proteasome inhibitor in cancer research; structure designed for enhanced target binding .
Structural and Functional Analysis
Table 1: Comparative Structural Features
| Compound | Substituent Type | Key Functional Groups | Bioactivity Profile |
|---|---|---|---|
| Target Compound | Thiophene-cyclopentyl | Methylenedioxyphenyl, thiophene | Not reported |
| N-(Heptan-4-yl) derivative (S807) | Branched alkyl | Methylenedioxyphenyl, heptane | Umami agonist (flavor enhancer) |
| N-(3-Trifluoromethylphenyl) (IIc) | Electron-withdrawing aryl | Methylenedioxyphenyl, CF₃ | α-Amylase inhibitor, antidiabetic |
| N-Phenyl (3z) | Simple aryl | Methylenedioxyphenyl, phenyl | Synthetic intermediate |
Table 2: Pharmacological and Industrial Data
Key Research Findings and Implications
- Umami Agonists : The heptan-4-yl side chain in S807 optimizes receptor binding via hydrophobic interactions, a feature absent in the target compound’s thiophene-cyclopentyl group .
- Antidiabetic Agents : Electron-withdrawing groups (e.g., CF₃ in IIc) enhance enzyme inhibition, suggesting that the target compound’s thiophene moiety may offer similar electronic effects .
- Synthetic Flexibility : TBHP-mediated methods (for 3z) and peptide-based strategies (for 18d) highlight diverse synthetic routes for modifying the carboxamide side chain .
Q & A
Q. What are the key structural features of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how do they influence its reactivity?
The compound features:
- A thiophen-3-yl group (electron-rich heterocycle, enabling π-π interactions and electrophilic substitution).
- A cyclopentyl group (introduces steric hindrance and modulates lipophilicity).
- A methyl linker (enhances conformational flexibility).
- A benzo[d][1,3]dioxole moiety (provides stability and participates in hydrogen bonding via the dioxolane oxygen atoms).
- A carboxamide group (facilitates hydrogen bonding and interactions with biological targets).
These structural elements collectively influence reactivity by dictating solubility, steric accessibility, and electronic properties. For example, the thiophene moiety may undergo oxidation or electrophilic substitution, while the amide group is prone to hydrolysis under acidic/basic conditions .
Q. What synthetic routes are commonly employed to prepare this compound, and what reagents are critical for success?
Synthesis typically involves multi-step reactions :
Preparation of the cyclopentyl-thiophene intermediate : Achieved via Friedel-Crafts alkylation or cyclization reactions using thiophene-3-yl derivatives and cyclopentyl precursors .
Amide bond formation : Coupling the intermediate with benzo[d][1,3]dioxole-5-carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU [(2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)] in anhydrous solvents (e.g., DMF or DCM) .
Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC and confirmed via NMR .
Critical reagents include coupling agents, anhydrous solvents, and catalysts (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, including cyclopentyl methylene protons (~1.5–2.5 ppm) and dioxolane oxygen adjacency (~5.9–6.1 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect impurities .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for exact mass verification) .
- Infrared (IR) Spectroscopy : Identifies functional groups (amide C=O stretch ~1650–1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from:
- Assay variability (e.g., cell line specificity or differing enzyme isoforms).
- Compound stability (degradation under storage or assay conditions).
Q. Methodological solutions :
- Orthogonal assays : Validate activity using complementary techniques (e.g., enzymatic inhibition assays vs. cellular viability tests) .
- Stability studies : Monitor compound integrity via HPLC or LC-MS under assay conditions .
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves to account for potency variations .
Q. What strategies optimize synthetic yield in multi-step preparations?
- Stepwise optimization : Adjust reaction temperature (e.g., 0–60°C for amide coupling) and solvent polarity (DMF for solubility vs. DCM for steric control) .
- Catalyst screening : Test alternatives like EDCI/HOBt for improved coupling efficiency .
- In-line monitoring : Use TLC or FTIR to track intermediate formation and minimize side reactions .
- Scavenger resins : Remove excess reagents (e.g., polymer-bound triphenylphosphine for Staudinger reactions) .
Q. Which computational methods predict molecular interactions with biological targets?
- Molecular Docking : Simulate binding modes using software like AutoDock or Schrödinger to identify key interactions (e.g., hydrogen bonds with the amide group) .
- Molecular Dynamics (MD) : Assess binding stability over time (e.g., RMSD analysis of protein-ligand complexes) .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide derivatization .
For validation, pair computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
